molecular formula C24H56P2Pd+2 B8472270 Bis(tri-tert-butylphosphine)palladium(0)

Bis(tri-tert-butylphosphine)palladium(0)

Cat. No.: B8472270
M. Wt: 513.1 g/mol
InChI Key: MXQOYLRVSVOCQT-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(tri-tert-butylphosphine)palladium(0) is a palladium complex with the chemical formula C24H54P2Pd. This compound is known for its use as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. It is a colorless, air-sensitive solid that must be handled under inert gas conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(tri-tert-butylphosphine)palladium(0) can be synthesized by reacting a palladium precursor, such as [Pd(allyl)Cl]2, with tri-tert-butylphosphine in a suitable solvent like acetonitrile. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred for several hours, resulting in the formation of the desired palladium complex .

Industrial Production Methods

In industrial settings, the synthesis of bis(tri-tert-butylphosphoranyl)palladium involves similar reaction conditions but on a larger scale. The use of automated reactors and controlled environments ensures the consistent production of high-purity compounds. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from solvents like hexane .

Chemical Reactions Analysis

Types of Reactions

Bis(tri-tert-butylphosphine)palladium(0) is involved in various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bis(tri-tert-butylphosphoranyl)palladium include aryl halides, organolithium reagents, and alkyl halides. The reactions are typically carried out under inert gas conditions to prevent oxidation and are often performed in solvents like toluene, acetonitrile, or dimethylformamide .

Major Products Formed

The major products formed from reactions involving bis(tri-tert-butylphosphoranyl)palladium include various cross-coupled products, such as biaryls, alkenes, and alkynes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Bis(tri-tert-butylphosphine)palladium(0) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(tri-tert-butylphosphoranyl)palladium involves several key steps:

Properties

Molecular Formula

C24H56P2Pd+2

Molecular Weight

513.1 g/mol

IUPAC Name

palladium;tritert-butylphosphanium

InChI

InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;/p+2

InChI Key

MXQOYLRVSVOCQT-UHFFFAOYSA-P

Canonical SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.[Pd]

Origin of Product

United States

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